(2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride
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Overview
Description
(2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride is a chemical compound that features an imidazole ring, a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve the use of environmentally friendly and economical methods. For example, the use of acidic ionic liquids as catalysts under ultrasound irradiation has been reported to be effective for the synthesis of imidazole derivatives . This method is advantageous due to its short reaction time, simple workup, and mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the imidazole ring through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with different functional groups.
Scientific Research Applications
(2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, such as enzyme inhibition and receptor modulation.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one: This compound also features an imidazole ring and has been studied for its antifungal properties.
2-(1H-imidazol-2-yl)pyridine derivatives: These compounds are evaluated for their potential as V600E-BRAF kinase inhibitors, showing promise in cancer treatment.
Uniqueness
(2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in synthetic chemistry and potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
6159-48-4 |
---|---|
Molecular Formula |
C6H7ClN2O2 |
Molecular Weight |
174.6 |
Purity |
95 |
Origin of Product |
United States |
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